molecular formula C19H22Cl2N2O3S B2794448 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine CAS No. 1903641-20-2

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine

Cat. No. B2794448
CAS RN: 1903641-20-2
M. Wt: 429.36
InChI Key: WKDXJJOHABFDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in various scientific studies for its psychoactive properties.

Mechanism of Action

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine acts as a partial agonist at the 5-HT1B and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain and enhance the activity of the serotonin system. This leads to various physiological and behavioral effects, including changes in mood, cognition, and perception.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine has been shown to have a wide range of physiological and biochemical effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects are thought to be responsible for the psychoactive properties of 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine.

Advantages and Limitations for Lab Experiments

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine is a useful tool in studying the serotonin system in the brain. Its ability to selectively target the 5-HT1B and 5-HT2C receptors makes it useful in investigating the role of these receptors in various physiological and behavioral processes. However, 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine has some limitations as a research tool. Its psychoactive properties can make it difficult to distinguish between its effects on the serotonin system and its effects on behavior. Additionally, its effects can vary depending on the dose and route of administration, making it difficult to control for these factors in experiments.

Future Directions

There are several future directions for research on 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine. One area of interest is the role of 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine, as well as its long-term effects on the brain. Finally, the development of more selective and potent agonists for the 5-HT1B and 5-HT2C receptors could lead to new insights into the role of these receptors in various physiological and behavioral processes.

Synthesis Methods

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenylamine with ethyl 4-(3-methyl-4-ethoxyphenyl)-2-oxo-1-piperazinecarboxylate. The resulting product is then treated with sulfuryl chloride to form 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine. This synthesis method has been used in various studies to produce 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine for research purposes.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine has been used in various scientific studies to investigate its psychoactive properties. It is commonly used as a research tool to study the serotonin system in the brain. 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it useful in studying the role of these receptors in various physiological and behavioral processes.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-3-26-19-7-5-16(12-14(19)2)27(24,25)23-10-8-22(9-11-23)18-13-15(20)4-6-17(18)21/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDXJJOHABFDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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